molecular formula C22H18N6O B2771435 N-[(4-Methoxyphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine CAS No. 902945-28-2

N-[(4-Methoxyphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine

Cat. No.: B2771435
CAS No.: 902945-28-2
M. Wt: 382.427
InChI Key: YPIVVPVUIISOKU-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methoxyphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine typically involves multiple stepsThe final step involves the attachment of the 4-methoxybenzyl and pyridinyl groups .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors is also common in industrial settings to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Methoxyphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-[(4-Methoxyphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-Methoxyphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-Methoxyphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxybenzyl and pyridinyl groups contribute to its unique interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O/c1-29-17-8-6-15(7-9-17)14-24-22-25-19-5-3-2-4-18(19)21-26-20(27-28(21)22)16-10-12-23-13-11-16/h2-13H,14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIVVPVUIISOKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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